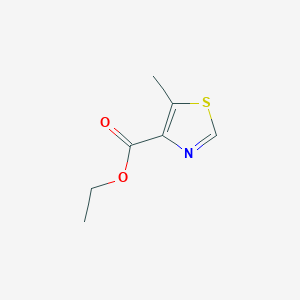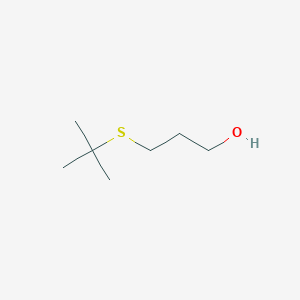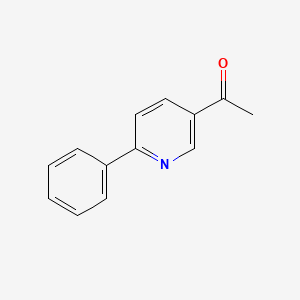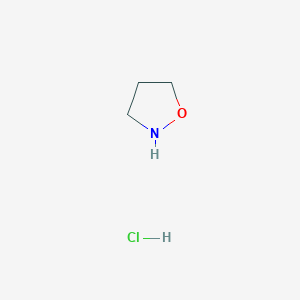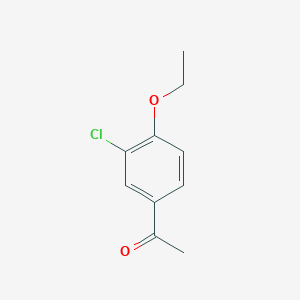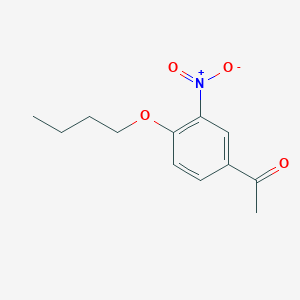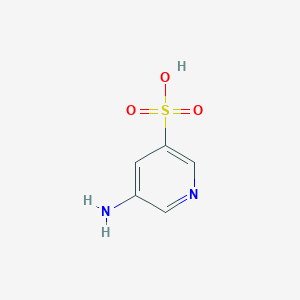
5-Aminopyridine-3-sulfonic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Aminopyridine-3-sulfonic acid involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis
The molecular formula of 5-Aminopyridine-3-sulfonic acid is C5H6N2O3S. Its molecular weight is 174.18 g/mol.Chemical Reactions Analysis
The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . This process involved diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Studies have highlighted the crystalline forms and structural complexities of compounds related to 5-Aminopyridine-3-sulfonic acid. For instance, the work by Meng et al. (2007) explores two salts of 5-sulfosalicylic acid and 3-aminopyridine, revealing their extensive hydrogen-bonded layered polymer structures with interlayer pi-pi interactions, emphasizing the importance of crystallography in understanding molecular interactions and stability (Meng, Zhou, Wang, & Liu, 2007). Similarly, Smith et al. (2006) and Sui et al. (2008) have documented the hydrogen bonding in proton-transfer compounds and the crystal structure of 2-aminopyridine-5-sulfonic acid, respectively, showcasing the diversity of molecular arrangements and their potential for forming complex structures (Smith, Wermuth, & Healy, 2006; Sui, Xu, Tang, & Wen, 2008).
Coordination Chemistry and Metal Complexes
Research has also delved into the coordination chemistry of 5-Aminopyridine-3-sulfonic acid derivatives, with studies by Sun et al. (2004) and others demonstrating the formation of metal carboxylate-sulfonate hybrids. These compounds feature layered and one-dimensional structures, offering insights into the potential for creating new materials with unique properties (Sun, Mao, Sun, Zeng, & Clearfield, 2004).
Synthesis and Characterization of Novel Compounds
Further research focuses on the synthesis and characterization of novel compounds related to 5-Aminopyridine-3-sulfonic acid. For example, Fischer and Troschütz (2003) have synthesized a series of phenyl 2-aminopyridine-3-sulfonates starting from phenyl cyanomethanesulfonate, highlighting the pharmaceutical and medicinal interest in these compounds (Fischer & Troschütz, 2003). Similarly, Maity et al. (2017) have explored sulfonic group functionalized mixed ligand coordination polymers, demonstrating their humidity-dependent proton conductivity, which is of significance for applications in humidity sensors and fuel cells (Maity, Otake, Ghosh, Kitagawa, & Ghoshal, 2017).
Biochemical Studies and Potential Therapeutic Applications
Additionally, Tunca et al. (2020) investigated the effects of proton transfer salts of 2-aminopyridine derivatives with 5-sulfosalicylic acid and their Cu(II) complexes on cancer-related carbonic anhydrases, indicating potential therapeutic applications in cancer treatment (Tunca, Bülbül, İlkimen, Saygılı Canlıdinç, & Yenikaya, 2020).
Safety And Hazards
Aminopyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Zukünftige Richtungen
The synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides is a promising direction for future research . Additionally, a patent has been filed for a method for producing pyridine-3-sulfonyl chloride, which could have implications for the production of 5-Aminopyridine-3-sulfonic acid .
Eigenschaften
IUPAC Name |
5-aminopyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOOMEVLNVJJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506804 | |
| Record name | 5-Aminopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-3-sulfonic acid | |
CAS RN |
62009-35-2 | |
| Record name | 5-Aminopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
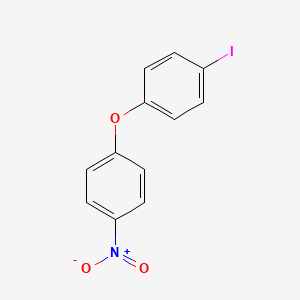
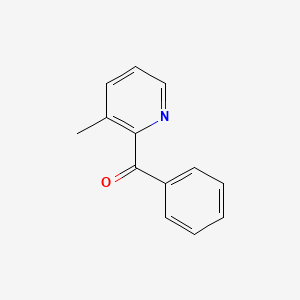
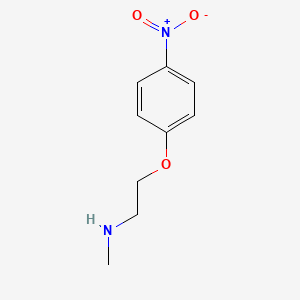
![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
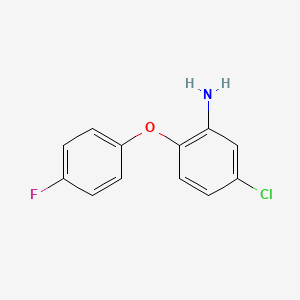
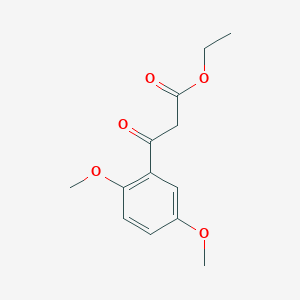
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
